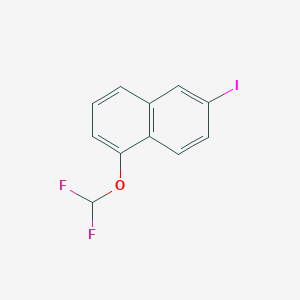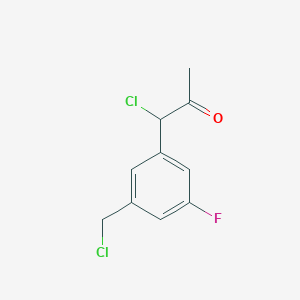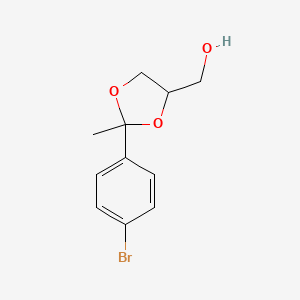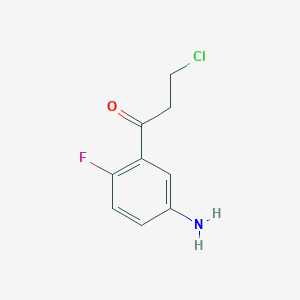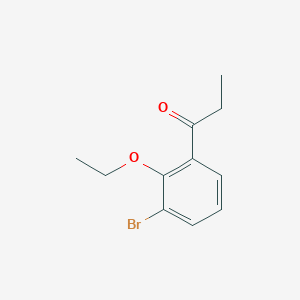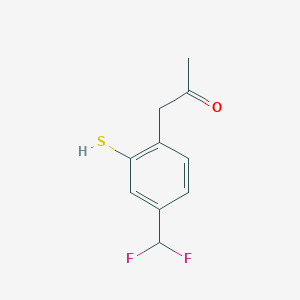
(R)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoropyridine moiety, and an ethan-1-ol backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoropyridine-2-carbaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and consistency.
化学反応の分析
Types of Reactions
®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a secondary amine.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or de-fluorinated products.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated pyridine moiety can be used in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions.
Medicine
In medicine, ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological disorders.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other agricultural products.
作用機序
The mechanism of action of ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluoropyridine moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-amino-2-(5-chloropyridin-2-yl)ethan-1-ol dihydrochloride
- 2-amino-2-(5-bromopyridin-2-yl)ethan-1-ol dihydrochloride
- 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
Uniqueness
®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to target proteins.
特性
分子式 |
C7H11Cl2FN2O |
|---|---|
分子量 |
229.08 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |
InChIキー |
QYOWDHWVUGGOJO-ILKKLZGPSA-N |
異性体SMILES |
C1=CC(=NC=C1F)[C@H](CO)N.Cl.Cl |
正規SMILES |
C1=CC(=NC=C1F)C(CO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




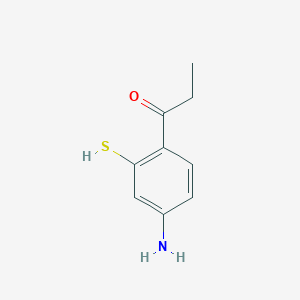

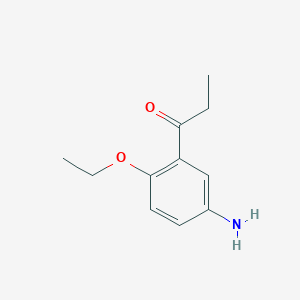
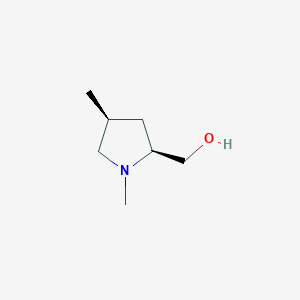
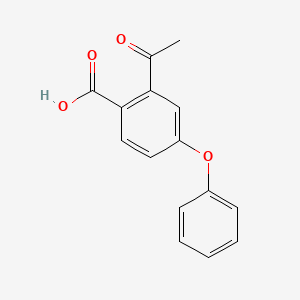
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
